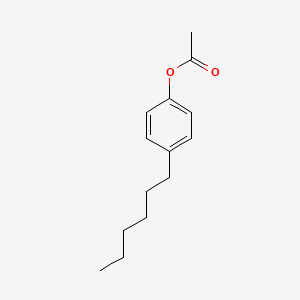

4-Hexylphenyl acetate

CAS No.: 55168-28-0

Cat. No.: VC19584837

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55168-28-0 |

|---|---|

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | (4-hexylphenyl) acetate |

| Standard InChI | InChI=1S/C14H20O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h8-11H,3-7H2,1-2H3 |

| Standard InChI Key | QXHXJRGYTGTETP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)OC(=O)C |

Introduction

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis typically involves the esterification of 4-hexylphenol with acetic anhydride or acetic acid under acidic catalysis. Sulfuric acid is commonly employed, with reaction yields influenced by temperature and molar ratios . For example:

Optimized conditions (e.g., 80–100°C, 6–8 hours) achieve yields exceeding 80%.

Alternative Methods

Palladium-catalyzed cross-coupling reactions have been explored for specialized derivatives, particularly in materials science. For instance, Suzuki-Miyaura coupling enables the integration of 4-hexylphenyl groups into conjugated polymers for organic photovoltaics .

Physicochemical Properties

Key properties are summarized below:

The compound’s low polarity and high thermal stability make it ideal for solvent applications requiring inertness .

Recent Research Advances

High-Efficiency Solar Cells

Recent work demonstrates that 4-hexylphenyl acetate-derived acceptors reduce crystallinity in bulk heterojunctions, improving exciton dissociation. This approach yielded a record 18.2% efficiency in ternary OPVs .

Pharmacological Intermediates

The compound serves as a precursor in peptidase inhibitor synthesis. Functionalization at the phenyl ring enhances binding affinity to bacterial signal peptidases, offering antibiotic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume